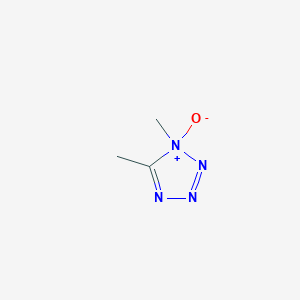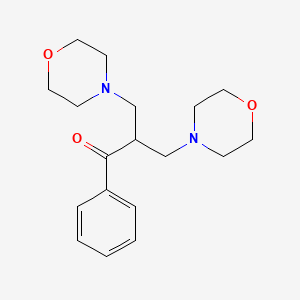
1,3-Oxathiolane, 2-heptyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Oxathiolane, 2-heptyl- is an organosulfur compound characterized by a five-membered ring containing both sulfur and oxygen atoms. This compound is a derivative of 1,3-oxathiolane, where a heptyl group is attached to the second carbon atom. The presence of sulfur and oxygen in the ring structure imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction typically involves the use of a catalyst such as hydrochloric acid or p-toluenesulfonic acid to promote the formation of the oxathiolane ring .
Industrial Production Methods: In industrial settings, the synthesis of 1,3-oxathiolane derivatives often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for the precise control of reaction conditions, leading to higher yields and purity of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Oxathiolane, 2-heptyl- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The heptyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various alkyl or functional group-substituted derivatives.
Applications De Recherche Scientifique
1,3-Oxathiolane, 2-heptyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored as a potential therapeutic agent, particularly in the development of nucleoside analogues for antiviral treatments.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,3-oxathiolane, 2-heptyl- involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a nucleoside analogue, inhibiting viral replication by incorporating into viral DNA or RNA and causing chain termination. This mechanism is similar to that of other nucleoside analogues used in antiviral therapies .
Comparaison Avec Des Composés Similaires
1,3-Oxathiolane: The parent compound with a simpler structure.
1,3-Thiazolidine: A related compound with a nitrogen atom replacing the oxygen in the ring.
1,3-Dioxolane: A compound with two oxygen atoms in the ring instead of sulfur and oxygen.
Uniqueness: 1,3-Oxathiolane, 2-heptyl- is unique due to the presence of the heptyl group, which imparts distinct chemical and physical properties. This modification can enhance the compound’s solubility, stability, and bioactivity compared to its simpler analogues .
Propriétés
Numéro CAS |
90467-73-5 |
|---|---|
Formule moléculaire |
C10H20OS |
Poids moléculaire |
188.33 g/mol |
Nom IUPAC |
2-heptyl-1,3-oxathiolane |
InChI |
InChI=1S/C10H20OS/c1-2-3-4-5-6-7-10-11-8-9-12-10/h10H,2-9H2,1H3 |
Clé InChI |
NKJISLYXIWJNLI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1OCCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[(1,1-Diphenylbutan-2-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14368514.png)

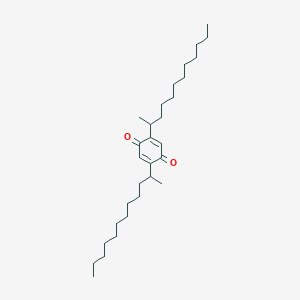
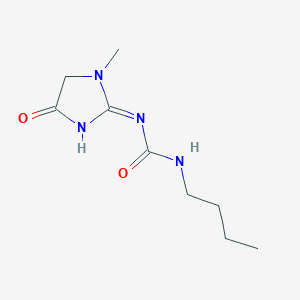
![N-(4-Cyanophenyl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14368543.png)
![4,4'-[(4-Ethoxy-3-methylphenyl)methylene]bis(N-methylaniline)](/img/structure/B14368545.png)
![6-heptadecyl-2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14368552.png)
![4-Chloro-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14368555.png)
![Diethyl 3-[(trimethylsilyl)oxy]pentanedioate](/img/structure/B14368557.png)
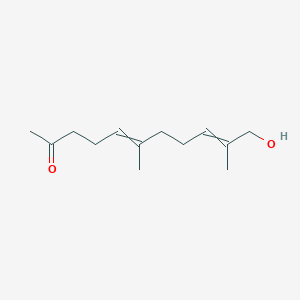
![Octyl (bicyclo[2.2.1]hept-5-en-2-yl)acetate](/img/structure/B14368581.png)
